molecular formula C24H20ClN3O5 B11293375 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11293375
M. Wt: 465.9 g/mol
InChI Key: FRZCTDWSRAATBG-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Introduction of the Chlorophenyl Group: This step often involves the use of a chlorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trimethoxybenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may facilitate binding to these targets, while the trimethoxybenzamide moiety could modulate the compound’s overall activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a fluorine atom instead of chlorine.

    N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness: : The presence of the chlorophenyl group in N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H20ClN3O5/c1-30-19-12-15(13-20(31-2)21(19)32-3)23(29)26-18-7-5-4-6-17(18)24-27-22(28-33-24)14-8-10-16(25)11-9-14/h4-13H,1-3H3,(H,26,29)

InChI Key

FRZCTDWSRAATBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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